2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride
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Description
2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, also known as allyloxyamine hydrochloride, is a chemical compound with the molecular formula C5H11NO•HCl. It is a white crystalline powder that is commonly used in scientific research applications.
Scientific Research Applications
Orthogonal Protection Strategy in Synthetic Chemistry
Ramesh, Bhat, and Chandrasekaran (2005) demonstrated the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities of amino alcohols and aminophenols in one pot. They developed an orthogonal protection strategy exploiting the selective deblocking of propargyl carbonates over propargyl carbamates, which facilitates the simultaneous protection of an amine and an alcohol group and their selective deprotection (R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005).
Functionalized Macrocycles and Ligand Synthesis
Bernhardt et al. (2004) explored the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid to yield isomeric tetra-amine derivatives. These derivatives are precursors to functionalized macrocycles and ligands for metal complexation, underscoring the versatility of 2-(Prop-2-en-1-yloxy)ethan-1-amine derivatives in ligand synthesis (P. Bernhardt, J. Harrowfield, Yang Kim, G. Koutsantonis, Young Hoon Lee, P. Thuéry, 2004).
Biodegradable Polymers for Gene Delivery
Zhang et al. (2012) synthesized polyesters bearing pendant amine groups through ring-opening polymerization followed by thiol-yne "click" photochemistry. This class of biodegradable polymers displayed excellent cell penetration and gene delivery properties with low toxicities, highlighting the application of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride in designing dual-functional agents for biomedical applications (Zhonghai Zhang, Lichen Yin, Yunxiang Xu, Rong Tong, Yanbing Lu, Jie Ren, Jianjun Cheng, 2012).
Advanced Material Synthesis
Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds to form amine-treated polymers. These modifications resulted in polymers with increased thermal stability and promising biological activities, suggesting the potential of this compound derivatives in material science and medical applications (H. M. Aly, H. L. A. El-Mohdy, 2015).
properties
IUPAC Name |
2-prop-2-enoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHSFTFGFCNWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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